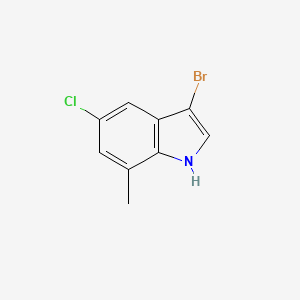

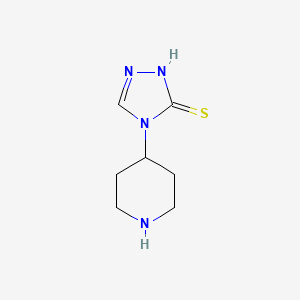

![molecular formula C31H44O2 B2549149 2-Isopropyl-5-methylcyclohexyl 4'-octyl-[1,1'-biphenyl]-4-carboxylate CAS No. 346707-41-3](/img/structure/B2549149.png)

2-Isopropyl-5-methylcyclohexyl 4'-octyl-[1,1'-biphenyl]-4-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of 2-isopropyl-5-methylcyclohexyl quinoline-2-carboxylate involves careful selection of starting materials and reaction conditions to ensure the formation of the desired product . Similarly, the stereoisomers of [2-(1-diethylaminopropyl)] 1-hydroxy-1,1′-bicyclohexyl-2-carboxylate are prepared through the synthesis of racemates followed by chemical resolution . These methods could potentially be adapted for the synthesis of 2-Isopropyl-5-methylcyclohexyl 4'-octyl-[1,1'-biphenyl]-4-carboxylate.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques such as FT-IR, FT-Raman, and NMR . X-ray crystallography has also been employed to establish the absolute configurations of stereoisomers . These techniques would be essential in analyzing the molecular structure of this compound to confirm its conformation and stereochemistry.

Chemical Reactions Analysis

The reactivity of similar compounds has been studied using molecular dynamics simulations and DFT calculations . For example, the Diels-Alder reaction is a common method to synthesize cyclohexene derivatives, as seen in the formation of new [4+2]-cycloadducts from reactions of methyl 2-oxo-2H-pyran-5-carboxylate . Understanding the reactivity of the compound could involve exploring its potential in similar cycloaddition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to this compound can be inferred from spectroscopic data and computational studies. For instance, the optoelectronic properties, including reorganization energies and hopping rates of charge carriers, have been calculated for 2-isopropyl-5-methylcyclohexyl quinoline-2-carboxylate . These properties are crucial for applications in nonlinear optics and electronics. The crystal structure of related compounds provides information on molecular conformation and stability, which is important for understanding the solid-state properties .

Applications De Recherche Scientifique

Catalytic Applications

- Ru-Catalyzed Isomerization for Polymer Synthesis : A study by Tan, Li, Parker, & Sampson (2015) describes an isomerization protocol using Ru-catalysis for the synthesis of linear copolymers. This process is crucial for developing alternating copolymers with diverse functional groups.

Chemical Synthesis Techniques

- Synthesis of Substituted Furans and Thiophenes : Research by Chadwick et al. (1973) details the preparation of heterocyclic 2-carbaldehydes, including isopropylation methods that could be related to the synthesis pathways of 2-Isopropyl-5-methylcyclohexyl derivatives.

Spectroscopic and Computational Analysis

- FT-IR, FT-Raman, and NMR Characterization : A study conducted by Menon et al. (2017) focuses on the spectroscopic characterization of a similar compound, 2-isopropyl-5-methylcyclohexyl quinoline-2-carboxylate. This research includes molecular dynamics simulations and DFT calculations, highlighting the compound's reactive and optoelectronic properties.

Pharmaceutical Research

- Synthesis of Cycloalkane Derivatives for Medicinal Use : The work by Isoda & Yamaguchi (1980) involves the synthesis of cyclohexanedicarboxylic acid derivatives, indicating potential applications in the development of pharmaceuticals.

Organic Synthesis

- Catalytic Processes for Polymerization : Research by Mathew et al. (1996) shows the use of Pd(II) catalysts in the polymerization of norbornene derivatives, demonstrating the compound's relevance in creating functional polymers.

Mécanisme D'action

Propriétés

IUPAC Name |

(5-methyl-2-propan-2-ylcyclohexyl) 4-(4-octylphenyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H44O2/c1-5-6-7-8-9-10-11-25-13-15-26(16-14-25)27-17-19-28(20-18-27)31(32)33-30-22-24(4)12-21-29(30)23(2)3/h13-20,23-24,29-30H,5-12,21-22H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUORJTVBVQJQNS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OC3CC(CCC3C(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H44O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-6-nitro-2-oxochromene-3-carboxamide](/img/structure/B2549067.png)

![[1,1'-Biphenyl]-3,3'-diyldimethanol](/img/structure/B2549068.png)

![5-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}thiophene-2-carboxylic acid](/img/structure/B2549072.png)

![2-[[2-[2-(butylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(3-methylphenyl)butanamide](/img/structure/B2549077.png)

![3-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2549078.png)

![5-Oxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B2549084.png)